3-((3-Phenoxyphenoxy)methyl)piperidine hydrochloride
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Overview
Description
3-((3-Phenoxyphenoxy)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C18H21NO2•HCl. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 3-((3-Phenoxyphenoxy)methyl)piperidine hydrochloride typically involves the reaction of 3-phenoxybenzyl chloride with piperidine in the presence of a base. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-((3-Phenoxyphenoxy)methyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen or the phenoxy groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenols and piperidine derivatives
Scientific Research Applications
3-((3-Phenoxyphenoxy)methyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 3-((3-Phenoxyphenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring plays a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-((3-Phenoxyphenoxy)methyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
3-[(4-Phenoxyphenoxy)methyl]piperidine hydrochloride: Similar structure but with a different substitution pattern on the phenoxy groups.
Piperidine-3-carboxylate derivatives: These compounds have a carboxylate group instead of the phenoxy groups, leading to different chemical properties and applications.
Spiropiperidines: These compounds have a spirocyclic structure, which can lead to unique biological activities.
Properties
IUPAC Name |
3-[(3-phenoxyphenoxy)methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2.ClH/c1-2-7-16(8-3-1)21-18-10-4-9-17(12-18)20-14-15-6-5-11-19-13-15;/h1-4,7-10,12,15,19H,5-6,11,13-14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGYXVBJYACQPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC(=CC=C2)OC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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